molecular formula C11H15NO3 B8300585 Ethyl N-(4-methoxyphenyl)glycine

Ethyl N-(4-methoxyphenyl)glycine

Cat. No.: B8300585
M. Wt: 209.24 g/mol
InChI Key: CFILRFLYDOWTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(4-methoxyphenyl)glycine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(N-ethyl-4-methoxyanilino)acetic acid

InChI

InChI=1S/C11H15NO3/c1-3-12(8-11(13)14)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

CFILRFLYDOWTAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 15.00 g (122 mmol) of p-anisidine in 100 mL of DMF under N2 was added 23.50 g (141 mmol) of ethyl bromoacetate and 14.95 g (141 mmol) anhydrous sodium carbonate. The mixture was heated to 70° C. for 16 hours and then cooled to room temperature. Water (500 mL) was added and the mixture stirred vigorously until a precipitate formed. The solid was collected and washed with 100 mL water, then dried in vacuo to give 19.59 g (88%) of the desired compound as a grey solid. 1H NMR (CDCl3): δ 6.81 (d, J=8.8, 2H); 6.579 (d, J=8.8, 2H); 4.24 (q, J=7.0, 2H); 4.10 (s, 1H); 3.86 (s, 2H); 3.75 (s, 3H); 1.28 (t, J=7.0, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
14.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
88%

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